1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride
Description
This compound is a synthetic indol-2-one derivative with a complex structure featuring a morpholine-substituted propyl chain. Its molecular formula is C21H24N2O2·HCl, and it includes a 3-ethyl-3-phenyl substitution on the indole core, which influences its stereoelectronic properties . Structural data from confirm its SMILES string and InChIKey, critical for computational modeling and pharmacological profiling.
Properties
CAS No. |
37126-58-2 |
|---|---|
Molecular Formula |
C23H29ClN2O2 |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
3-ethyl-1-(3-morpholin-4-ium-4-ylpropyl)-3-phenylindol-2-one;chloride |
InChI |
InChI=1S/C23H28N2O2.ClH/c1-2-23(19-9-4-3-5-10-19)20-11-6-7-12-21(20)25(22(23)26)14-8-13-24-15-17-27-18-16-24;/h3-7,9-12H,2,8,13-18H2,1H3;1H |
InChI Key |
QOLROUACXYEROT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2N(C1=O)CCC[NH+]3CCOCC3)C4=CC=CC=C4.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from a suitable precursor, the indole core can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the ethyl and phenyl groups through electrophilic aromatic substitution.
Attachment of the Morpholino Group: This step might involve nucleophilic substitution or addition reactions to attach the morpholino group to the propyl chain.
Formation of the Hydrochloride Salt: The final step usually involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings or the morpholino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects through:
Binding to Receptors: Modulating the activity of specific receptors in the body.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease processes.
DNA Interaction: Intercalating into DNA and affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and pharmacological differences between the target compound and analogs (Figure 1):
†Collision Cross Section (CCS) data predict physicochemical behavior in mass spectrometry .
Structural and Functional Analysis
- Morpholine vs. Piperidine/Primary Amines: The morpholine group in the target compound introduces polarity due to its oxygen atom, improving aqueous solubility compared to the piperidine analog (CID 39296, ).
- Ethyl vs. Alkoxy Substitutions : The 3-ethyl group in the target compound provides steric bulk, which may stabilize the indole core compared to the ethoxy (CID 39268) or methoxy (CID 39259) analogs. Alkoxy groups could increase metabolic susceptibility via oxidative pathways .
- Toxicity Profile: The ethylamino analog (CID 39268) shows acute toxicity (LDLo = 100 mg/kg in mice, intraperitoneal), suggesting that primary amines may confer higher toxicity than morpholine derivatives, though direct data for the target compound are lacking .
Pharmacological and Industrial Relevance
- Salt Form Stability : Like Alfuzosin Hydrochloride (), the target compound’s hydrochloride salt ensures stability and bioavailability, critical for pharmaceutical applications .
- Impurity Comparisons : Cyclobenzaprine Hydrochloride () shares a tricyclic amine structure but lacks the indol-2-one core, highlighting the target compound’s unique balance between rigidity and flexibility for receptor binding .
Biological Activity
1,3-Dihydro-3-ethyl-1-(3-(morpholino)propyl)-3-phenyl-2H-indol-2-one hydrochloride is a synthetic compound with potential pharmaceutical applications. Its structure comprises a dihydroindole framework substituted with morpholine and ethyl groups, which may influence its biological activity.
Chemical Structure and Properties
- Molecular Formula : C23H30ClN2O
- Molecular Weight : Approximately 440.5 g/mol
- SMILES Notation : CCC1(C(NC2=CC=CC=C21)CCCN3CCOCC3)C4=CC=CC=C4
Antimicrobial Activity
Research indicates that compounds structurally related to 1,3-dihydroindoles exhibit significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus (MRSA) : Compounds similar to 1,3-dihydroindoles have demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential .
- Candida albicans : Some derivatives have also shown antifungal activity, with MICs reported around 7.80 μg/mL .
Cytotoxicity and Antiproliferative Effects
The cytotoxicity of related indole compounds has been assessed against various cancer cell lines. Notably:
- A549 Cells : Certain derivatives exhibited IC50 values in the micromolar range (less than 10 μM), suggesting they may effectively inhibit the proliferation of cancer cells .
- Selectivity : Some compounds preferentially suppressed rapidly dividing tumor cells compared to non-tumor cells, indicating potential for targeted cancer therapies .
The biological activity of 1,3-dihydroindoles may be attributed to their ability to interact with specific cellular targets:
- Protein Kinase Inhibition : Indole derivatives often modulate kinase activity, which is crucial in various signaling pathways associated with cell growth and survival.
- Biofilm Disruption : Research has shown that these compounds can inhibit biofilm formation in bacteria like S. aureus, enhancing their efficacy against infections .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
